molecular formula C10H21N3O B5353507 4-ethyl-N-propylpiperazine-1-carboxamide

4-ethyl-N-propylpiperazine-1-carboxamide

Cat. No.: B5353507
M. Wt: 199.29 g/mol
InChI Key: AXPCDKJFXKBSAN-UHFFFAOYSA-N
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Description

4-ethyl-N-propylpiperazine-1-carboxamide is a chemical compound with the molecular formula C10H21N3O and a molecular weight of 199.29 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research.

Preparation Methods

The synthesis of 4-ethyl-N-propylpiperazine-1-carboxamide can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines can then be deprotected and cyclized to form the desired compound.

Chemical Reactions Analysis

4-ethyl-N-propylpiperazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-ethyl-N-propylpiperazine-1-carboxamide has several scientific research applications. It is used in the synthesis of various pharmaceutical compounds and as a building block in organic chemistry. In biology, it is studied for its potential effects on cellular pathways and molecular targets. In medicine, it is explored for its potential therapeutic properties, including its use as an intermediate in drug development. Additionally, it has applications in the chemical industry as a precursor for the synthesis of other compounds .

Mechanism of Action

The mechanism of action of 4-ethyl-N-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by modulating certain cellular receptors and enzymes. This modulation can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

4-ethyl-N-propylpiperazine-1-carboxamide can be compared to other piperazine derivatives, such as trimetazidine, ranolazine, and aripiprazole . These compounds share a similar piperazine core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific ethyl and propyl substitutions, which can influence its chemical properties and biological activity.

Conclusion

This compound is a versatile compound with various applications in scientific research, chemistry, biology, medicine, and industry. Its synthesis, chemical reactions, and potential mechanisms of action make it a valuable compound for further study and development.

Properties

IUPAC Name

4-ethyl-N-propylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-3-5-11-10(14)13-8-6-12(4-2)7-9-13/h3-9H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPCDKJFXKBSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCN(CC1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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